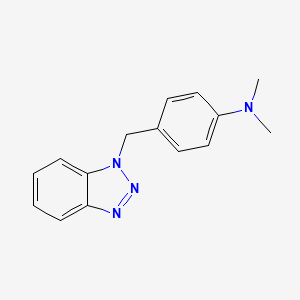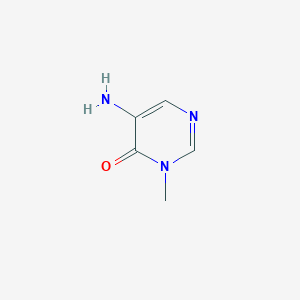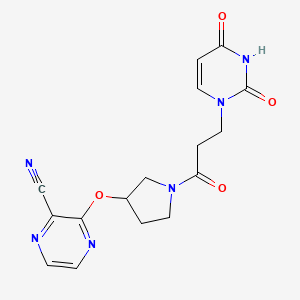
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Reactivity
A foundational aspect of research into this compound involves its synthesis and the exploration of its reactivity with different chemical agents. Studies have highlighted methods for generating various heterocyclic compounds through reactions with this pyrazine-carbonitrile derivative or related structures. For instance, reactions have been developed to create pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of this compound as a building block for further chemical synthesis (Tayseer A. Abdallah, 2007; A. Fadda et al., 2012).
Biological Activities
Several studies have focused on the potential biological activities of compounds synthesized from this pyrazine-carbonitrile derivative. Research has explored their antimicrobial, anticancer, anti-inflammatory, and analgesic properties, indicating a broad spectrum of potential therapeutic applications. For example, compounds derived from this chemical framework have been evaluated for their antibacterial and antitumor activities, revealing promising results in some cases (Safaa I. Elewa et al., 2021; M. Ismail et al., 2007).
Antioxidant Properties
The investigation into antioxidant activities of novel compounds derived from this chemical scaffold has shown that some synthesized molecules exhibit significant antioxidant capabilities. This suggests potential applications in the development of treatments or supplements aimed at mitigating oxidative stress-related damages (M. Salem et al., 2015).
Surfactant and Surface Active Properties
Research into the surface-active properties of compounds containing pyrimidine and related nitrogen heterocycles, which can be synthesized using derivatives similar to this pyrazine-carbonitrile, has revealed their potential as nonionic surfactants. These compounds possess desirable attributes for applications in drugs, pesticides, emulsifiers, and cosmetics, highlighting the versatility of this chemical framework beyond purely pharmaceutical applications (R. El-Sayed, 2008).
Propriétés
IUPAC Name |
3-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c17-9-12-15(19-5-4-18-12)26-11-1-6-22(10-11)14(24)3-8-21-7-2-13(23)20-16(21)25/h2,4-5,7,11H,1,3,6,8,10H2,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFJOYUFLKAOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)
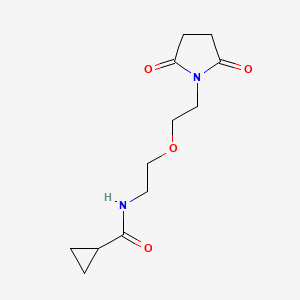
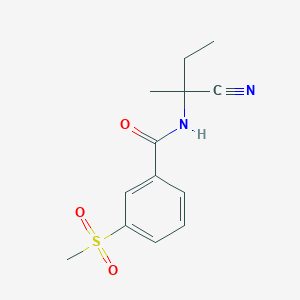
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)
![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
